An In-depth Technical Guide to the Physical and Chemical Properties of Phenanthrene
An In-depth Technical Guide to the Physical and Chemical Properties of Phenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of phenanthrene (C₁₄H₁₀), a polycyclic aromatic hydrocarbon (PAH). The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
General and Physical Properties
Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings in an angular arrangement.[1][2] It is an isomer of anthracene (B1667546) and is found naturally in coal tar, comprising up to 5% of its content.[2][3] In its pure form, it appears as colorless, monoclinic crystals with a faint aromatic odor.[1][4] Solutions of phenanthrene are known to exhibit a blue fluorescence under ultraviolet light.[1]
Physical Constants
The fundamental physical properties of phenanthrene are summarized in the table below. These values are critical for its application in synthesis, material science, and as a reference standard in analytical chemistry.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₄H₁₀ | [1] |
| Molar Mass | 178.23 g/mol | [1] |
| Appearance | Colorless to white, monoclinic crystalline solid | [1][4] |
| Odor | Faint aromatic odor | [4] |
| Melting Point | 98-101 °C (208-214 °F; 371-374 K) | [3] |
| Boiling Point | 332-340 °C (630-644 °F; 605-613 K) | [3] |
| Density | 1.18 g/cm³ | [3] |
| Vapor Pressure | 1.2 x 10⁻⁴ mmHg at 25 °C | [4] |
| log Kow (Octanol-Water) | 4.46 | [4] |
| Crystal Structure | Monoclinic, Space Group P2₁ | [5] |
Solubility
Phenanthrene is a non-polar molecule, which dictates its solubility characteristics. It is nearly insoluble in water but shows good solubility in a range of non-polar organic solvents.[2] The solubility increases with the temperature of the solvent.[6]
| Solvent | Solubility (g/L) at 25 °C (unless specified) | Citation(s) |
| Water | ~0.0011 mg/mL (1.1 mg/L) | [4] |
| Benzene | 1 g in 2 mL (500 g/L) | [4] |
| Toluene | 1 g in 2.4 mL (417 g/L) | [4] |
| Carbon Disulfide | 1 g in 1 mL (1000 g/L) | [4] |
| Carbon Tetrachloride | 1 g in 2.4 mL (417 g/L) | [4] |
| Diethyl Ether | 1 g in 3.3 mL (303 g/L) | [4] |
| Ethanol (95%) | 1 g in 60 mL (cold), 1 g in 10 mL (boiling) | [4] |
| Glacial Acetic Acid | Soluble | [2][4] |
| Chloroform | Soluble | [2] |
| Acetone | Soluble | [4] |
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and quantification of phenanthrene.
| Spectroscopy Type | Key Features / Wavelengths (λ_max) | Citation(s) |
| UV-Vis | In chloroform: Intense bands between 250-275 nm, with less intense bands up to 380 nm. | [7][8] |
| Fluorescence | Excitation peak at ~275 nm, Emission peak at ~365 nm. | [9] |
| ¹H NMR | Complex aromatic region signals typically observed between 7.5 and 8.8 ppm (in CDCl₃). | [10] |
| ¹³C NMR | Aromatic carbons typically resonate between 122 and 132 ppm. | [10] |
| IR Spectrum | C-H stretching (aromatic) ~3050 cm⁻¹, C=C stretching (aromatic) ~1600 cm⁻¹, C-H bending ~810 cm⁻¹ | [11] |
Chemical Properties and Reactivity
Phenanthrene is an aromatic compound that undergoes characteristic electrophilic substitution and addition reactions.[12] It is more reactive than benzene but generally more stable than its linear isomer, anthracene, due to having a higher resonance energy per benzene ring.[7][13] Reactions typically occur at the 9 and 10 positions, which are the most reactive sites.[2][14]
Key Chemical Reactions
-
Oxidation : Oxidation with agents like chromic acid or potassium dichromate yields 9,10-phenanthrenequinone.[2][15] Further oxidation can cleave the central ring to form diphenic acid.[15][16]
-
Reduction : Catalytic hydrogenation (e.g., with H₂ and Raney Nickel) or reduction with sodium in isopentanol reduces phenanthrene to 9,10-dihydrophenanthrene.[2][17]
-
Electrophilic Substitution : Phenanthrene undergoes reactions such as halogenation and sulfonation.[2]
-
Halogenation : Reaction with bromine (Br₂) yields 9-bromophenanthrene.[2] Interestingly, reaction with chlorine in carbon tetrachloride can first produce an addition product, 9,10-dichloro-9,10-dihydrophenanthrene, which upon heating eliminates HCl to give 9-chlorophenanthrene.[18]
-
Sulfonation : Reaction with sulfuric acid produces a mixture of 2- and 3-phenanthrenesulfonic acids.[2]
-
-
Ozonolysis : This reaction cleaves the 9,10-bond to form diphenylaldehyde.[2]
The diagram below illustrates the general mechanism of electrophilic aromatic substitution on phenanthrene, highlighting the preferential attack at the C9/C10 positions.
Atmospheric Oxidation
In the atmosphere, phenanthrene's primary degradation pathway is initiated by reaction with hydroxyl (•OH) radicals.[4] This process leads to the formation of various oxygenated PAHs, including phenanthrols and phenanthrenequinone (B147406), which have implications for environmental toxicology.[4] The atmospheric lifetime of phenanthrene is estimated to be around 4.6 hours due to this reaction.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections outline standard methodologies for determining key properties of phenanthrene.
Protocol: Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point range of a crystalline solid using a standard melting point apparatus.[13][19][20][21]
-
1. Sample Preparation:
-
1.1. Ensure the phenanthrene sample is dry and finely powdered.
-
1.2. Jab the open end of a glass capillary tube into the powder to collect a small amount of sample.
-
1.3. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm.[13][19]
-
-
2. Measurement:
-
2.1. Place the loaded capillary tube into the sample holder of the melting point apparatus.[13]
-
2.2. For an unknown melting point, perform a rapid heating (10-20 °C/min) to find an approximate range.[21]
-
2.3. Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
2.4. Using a fresh sample, heat at a medium rate until the temperature is ~15 °C below the expected melting point.[13]
-
2.5. Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
-
3. Data Recording:
-
3.1. Record the temperature at which the first droplet of liquid is observed (T₁).
-
3.2. Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).[19]
-
3.3. The melting point is reported as the range T₁ - T₂. For pure phenanthrene, this range should be narrow (0.5-1.0 °C).
-
Protocol: Determination of Solubility (Isothermal Equilibrium Method)
This method determines the equilibrium solubility of phenanthrene in a given solvent at a constant temperature.[1][5][15][17][22]
-
1. Preparation of Saturated Solution:
-
1.1. Add an excess amount of solid phenanthrene to a glass vial.
-
1.2. Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into the vial.
-
1.3. Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C).
-
1.4. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
2. Sample Analysis:
-
2.1. After equilibration, allow the vial to stand undisturbed in the bath for several hours to let the excess solid settle.
-
2.2. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed volumetric pipette fitted with a filter (e.g., a cotton or glass wool plug) to avoid transferring any solid particles.
-
2.3. Transfer the aliquot to a pre-weighed container.
-
2.4. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and melting point of phenanthrene.
-
2.5. Once the solvent is fully removed, weigh the container with the dried phenanthrene residue.
-
-
3. Calculation:
-
3.1. Calculate the mass of the dissolved phenanthrene by subtracting the initial weight of the container from the final weight.
-
3.2. Express the solubility as mass per volume of solvent (e.g., g/L or mg/mL).
-
Protocol: UV-Visible Spectroscopy
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of phenanthrene.[7][16][23][24]
-
1. Instrumentation and Reagents:
-
1.1. A double-beam UV-Vis spectrophotometer.[23]
-
1.2. A matched pair of 1 cm path length quartz cuvettes.[23]
-
1.3. Spectroscopic grade solvent (e.g., cyclohexane (B81311) or ethanol).[23]
-
-
2. Sample Preparation:
-
2.1. Prepare a stock solution of phenanthrene of known concentration (e.g., 1x10⁻³ M) by accurately weighing the solid and dissolving it in a volumetric flask.[23]
-
2.2. Prepare a working solution (typically 1x10⁻⁵ M) by diluting the stock solution. The final absorbance should ideally be between 0.1 and 1.0.[23]
-
-
3. Measurement:
-
3.1. Allow the spectrophotometer to warm up for at least 30 minutes.[23]
-
3.2. Set the desired wavelength range (e.g., 200-400 nm).
-
3.3. Fill both the sample and reference cuvettes with the pure solvent and run a baseline correction.[23][24]
-
3.4. Empty the sample cuvette, rinse it with a small amount of the phenanthrene working solution, and then fill it.
-
3.5. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.[24]
-
-
4. Data Analysis:
Biological Activity and Signaling Pathways
Phenanthrene derivatives, both natural and synthetic, have garnered significant interest in drug development due to their wide spectrum of biological activities, particularly in oncology.[2][6]
Anticancer Activity: Induction of Apoptosis
Many phenanthrene compounds exert cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death).[6][25] One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.[6][26] Specifically, certain derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[6][26] This shift in the Bcl-2/Bax ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of caspases, ultimately executing cell death.[6]
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